N-(2-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with various functional groups such as chlorophenyl, methoxyphenyl, and methyl groups
Properties
Molecular Formula |
C20H18ClN5O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-17(19(27)25-16-6-4-3-5-15(16)21)18(26-20(24-12)22-11-23-26)13-7-9-14(28-2)10-8-13/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
BJGRUPMDLPABGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and is advantageous due to its simplicity and the absence of catalysts.
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The presence of functional groups such as chlorophenyl and methoxyphenyl allows for substitution reactions, where these groups can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
N-(2-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazolopyrimidine core allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable chemical reactivity and applications.
Triazolo[1,5-a]benzazoles: These compounds also feature a triazole ring fused to another aromatic ring and are used in similar research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
